molecular formula C29H29N3O4 B2998707 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide CAS No. 894547-93-4

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide

Cat. No. B2998707
M. Wt: 483.568
InChI Key: DYHXAVUIEGMEGV-UHFFFAOYSA-N
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Description

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O4 and its molecular weight is 483.568. The purity is usually 95%.
BenchChem offers high-quality 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Quinoline derivatives exhibit interesting structural properties and potential for forming salt and inclusion compounds. For instance, studies have shown that quinoline-based amides can form gels or crystalline solids upon treatment with different mineral acids, influenced by the nature of the acid anions (Karmakar, Sarma, & Baruah, 2007). Such compounds can also engage in host-guest interactions, displaying enhanced fluorescence properties, which could be leveraged for sensing applications.

Synthesis Techniques

The synthesis of quinoline derivatives involves various methodologies, including multi-component reactions that enable the creation of novel compounds. For example, a study described the synthesis of α-(acyloxy)-α-(quinolin-4-yl)acetamides using a three-component reaction involving isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids, yielding compounds with potential biological activities (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).

Potential Therapeutic Applications

While direct therapeutic applications of 2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide are not detailed in available research, related compounds have been explored for their therapeutic potential. For instance, anilidoquinoline derivatives have shown significant antiviral and antiapoptotic effects, suggesting a potential avenue for drug development (Ghosh et al., 2008).

Antimicrobial and Antitubercular Activity

Quinoline derivatives have demonstrated potent in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains. These findings indicate that quinoline-based compounds could serve as promising candidates for developing new antitubercular therapeutics (Pissinate et al., 2016; Giacobbo et al., 2017).

properties

IUPAC Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-19(2)20-8-10-24(11-9-20)31-28(33)18-32-25-16-27-26(35-12-13-36-27)15-21(25)14-22(29(32)34)17-30-23-6-4-3-5-7-23/h3-11,14-16,19,30H,12-13,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYHXAVUIEGMEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(4-isopropylphenyl)acetamide

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